1-Benzhydrylazetidin-3-ol
CAS No.: 18621-17-5
Cat. No.: VC20757825
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18621-17-5 |
---|---|
Molecular Formula | C16H17NO |
Molecular Weight | 239.31 g/mol |
IUPAC Name | 1-benzhydrylazetidin-3-ol |
Standard InChI | InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 |
Standard InChI Key | MMAJXKGUZYDTHV-UHFFFAOYSA-N |
SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Physical and Chemical Properties
1-Benzhydrylazetidin-3-ol possesses distinct physical and chemical characteristics that influence its handling, storage, and applications in chemical synthesis. The compound exists as a solid at room temperature, typically appearing as an off-white to pale yellow crystalline material . A comprehensive overview of its physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 1-Benzhydrylazetidin-3-ol
The compound features a four-membered azetidine ring with a hydroxyl group at the 3-position and a benzhydryl group attached to the nitrogen atom. This distinctive structure confers specific chemical reactivity patterns, notably through the hydroxyl group, which can undergo various chemical transformations, and the nitrogen atom, which displays characteristic tertiary amine reactivity.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-benzhydrylazetidin-3-ol, with ongoing research aimed at improving yield, purity, and scalability. The compound's pharmaceutical significance has driven efforts to establish efficient and economical synthetic routes.
Improved One-Pot Synthesis
A significant advancement in the synthesis of 1-benzhydrylazetidin-3-ol was reported in a 2010 publication in Organic Process Research & Development. Researchers developed an improved one-pot, multikilogram-scale synthesis that minimized impurity content and allowed for effective production with potential for industrial scale-up .
Key features of this improved synthetic process include:
-
High yield (80%)
-
Chromatography-free purification
-
Final product purity of 99.3% by area
-
Minimized impurity formation
-
Suitable for large-scale production
This optimized process represents a significant improvement over previous synthetic methods, making the compound more accessible for pharmaceutical applications .
Related Synthetic Approaches
The synthesis strategies for 1-benzhydrylazetidin-3-ol can be understood in the context of similar azetidine derivatives. For instance, research on the synthesis of 1-benzylazetidin-3-ol, a structurally related compound, provides valuable insights. This process utilizes commercially available and cost-effective starting materials such as benzylamine, with optimized reaction conditions to reduce unwanted by-products like di(3-chloro-2-hydroxypropyl) benzylamine .
These approaches typically involve:
-
Alkylation of an appropriate amine with a functionalized three-carbon unit
-
Cyclization to form the four-membered azetidine ring
-
Functional group manipulations to achieve the desired substitution pattern
Derivative Compounds and Salt Forms
1-Benzhydrylazetidin-3-ol serves as a precursor to various derivatives and salt forms with modified properties. One significant derivative is the hydrochloride salt form.
Hydrochloride Salt Form
The hydrochloride salt of 1-benzhydrylazetidin-3-ol (CAS: 90604-02-7) has the molecular formula C₁₆H₁₈ClNO and a molecular weight of 275.78 g/mol . Salt formation is a common pharmaceutical technique used to improve properties such as:
-
Water solubility
-
Stability
-
Crystallinity
-
Bioavailability
-
Handling characteristics
The hydrochloride salt formation occurs at the tertiary amine nitrogen of the azetidine ring, altering the compound's physicochemical properties while preserving its core structural features necessary for biological activity .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume